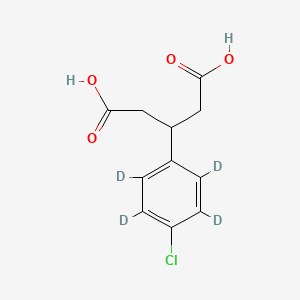

3-(4-Chlorophenyl)glutaric Acid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

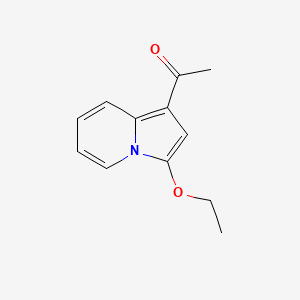

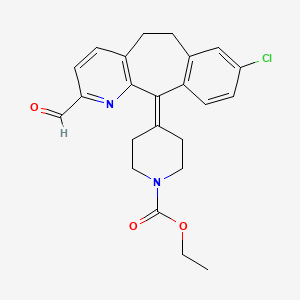

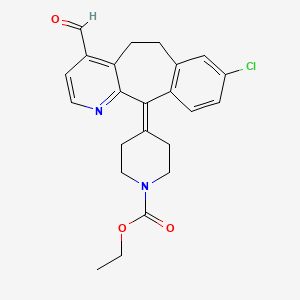

3-(4-Chlorophenyl)glutaric Acid-d4 is a compound that has been used as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric Acid-d4 involves the reaction of Ethyl acetoacetate and 4-Chlorobenzaldehyde . The synthesis process also involves the use of raw material intermediates and ethanol, with the reaction taking place at 25 degrees Celsius for 6 hours .Molecular Structure Analysis

The molecular formula of 3-(4-Chlorophenyl)glutaric Acid-d4 is C11H11ClO4 . The compound has a molecular weight of 246.68 g/mol . The InChIKey of the compound is URXVLIVRJJNJII-RHQRLBAQSA-N .Chemical Reactions Analysis

The compound is useful in organic synthesis . It serves as a reagent for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound is solid in physical state and soluble in Dimethyl Sulfoxide . It has a molecular weight of 246.68 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 .Applications De Recherche Scientifique

Microbial Asymmetric Hydrolysis

Microorganisms have been screened for their ability to produce (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM) from 3-(4-chlorophenyl) glutaric acid diamide (CGD) through stereoselective hydrolysis, illustrating the use of microbial processes in the synthesis of chemically complex intermediates for pharmaceuticals (Nojiri et al., 2013).

Enhanced Photocatalytic Degradation

Research on enhancing the photocatalytic degradation of environmentally persistent herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) under UV irradiation demonstrates the potential for applying similar compounds in environmental remediation efforts to reduce water pollution (Lima et al., 2020).

Glutaric Aciduria Type I

While not directly related to the synthesis or environmental applications, studies on glutaric aciduria type I offer insights into the biochemical and metabolic significance of glutaric acid and related compounds in human health, emphasizing the need for accurate diagnostic and management strategies (Kölker et al., 2011).

Biotechnological Production

The biotechnological production of glutaric acid from 5-aminovaleric acid by robust whole-cell immobilized systems highlights the potential of bioconversion processes in producing industrially relevant chemicals, which may include or be related to processes involving "3-(4-Chlorophenyl)glutaric Acid-d4" (Yang et al., 2019).

Safety And Hazards

The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)glutaric Acid-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)